PF-6422899

Description

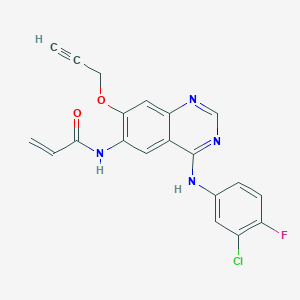

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-[4-(3-chloro-4-fluoroanilino)-7-prop-2-ynoxyquinazolin-6-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClFN4O2/c1-3-7-28-18-10-16-13(9-17(18)26-19(27)4-2)20(24-11-23-16)25-12-5-6-15(22)14(21)8-12/h1,4-6,8-11H,2,7H2,(H,26,27)(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLXGJFHSLQCPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClFN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1621002-23-0 | |

| Record name | 1621002-23-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PF-6422899

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-6422899 is a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. Its mechanism of action is characterized by the formation of a covalent bond with a specific cysteine residue within the ATP binding pocket of the EGFR protein. This irreversible binding leads to a sustained inhibition of EGFR signaling pathways, which are critical drivers in various forms of cancer. This document provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, kinase selectivity, and the experimental protocols used for its characterization.

Core Mechanism of Action: Irreversible EGFR Inhibition

This compound functions as a targeted covalent inhibitor of EGFR.[1] The molecule is designed to specifically interact with the ATP binding site of the EGFR kinase domain. The key feature of its mechanism is the presence of a reactive electrophilic group that forms a covalent bond with the thiol group of a cysteine residue (Cys797) located in the active site of EGFR.[1] This covalent modification is irreversible and effectively locks the inhibitor in place, preventing the binding of ATP and subsequent kinase activation.[1]

The formation of this covalent bond provides several advantages, including high potency and prolonged duration of action. By permanently disabling the EGFR kinase, this compound can overcome certain forms of acquired resistance to reversible EGFR inhibitors.

Below is a diagram illustrating the covalent inhibition mechanism of this compound on EGFR.

Caption: Covalent inhibition of EGFR by this compound blocks ATP binding and downstream signaling.

Quantitative Data

Table 1: Kinase Inhibition Profile of this compound

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| EGFR | 6 | Cell-free | [2] |

| ERBB2 (HER2) | 45.7 | Cell-free | [2] |

| ERBB4 (HER4) | 73.7 | Cell-free | [2] |

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Selectivity Profile of this compound

In addition to its primary target EGFR, this compound has been shown to selectively bind to Sterol O-acyltransferase 1 (SOAT1) at nanomolar concentrations.[3] Further comprehensive kinase profiling is required to fully elucidate the selectivity of this compound across the human kinome.

| Off-Target | Binding Affinity | Method | Reference |

| SOAT1 | Nanomolar | Not Specified | [3] |

Experimental Protocols

Cell-Free Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a purified kinase.

Workflow Diagram:

Caption: Workflow for a typical cell-free kinase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Purified recombinant human EGFR kinase domain is diluted in kinase buffer.

-

A specific peptide substrate for EGFR is prepared in kinase buffer.

-

ATP is prepared at a concentration near its Km for EGFR.

-

This compound is serially diluted in DMSO to create a range of concentrations.

-

-

Incubation:

-

The EGFR enzyme is pre-incubated with the various concentrations of this compound for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

-

-

Kinase Reaction:

-

The kinase reaction is initiated by the addition of the peptide substrate and ATP.

-

The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 30°C.

-

-

Detection:

-

The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescent assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced.

-

Fluorescence-based assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.

-

-

-

Data Analysis:

-

The percentage of kinase activity is calculated for each inhibitor concentration relative to a DMSO control.

-

The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

-

Cellular Proliferation Assay (General Protocol)

This protocol describes a general method to assess the effect of this compound on the proliferation of cancer cell lines that are dependent on EGFR signaling.

Workflow Diagram:

Caption: Workflow for a cellular proliferation assay.

Methodology:

-

Cell Culture:

-

EGFR-dependent cancer cell lines (e.g., A431, NCI-H1975) are cultured in appropriate media supplemented with fetal bovine serum.

-

-

Cell Seeding:

-

Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

-

Compound Treatment:

-

This compound is serially diluted in culture medium and added to the cells. A vehicle control (DMSO) is also included.

-

-

Incubation:

-

The plates are incubated for a period of 72 hours at 37°C in a humidified CO₂ incubator.

-

-

Viability Assessment:

-

Cell viability is assessed using a colorimetric or luminescent assay, such as:

-

-

Data Analysis:

-

The absorbance or luminescence readings are recorded.

-

The percentage of cell growth inhibition is calculated for each concentration relative to the vehicle control.

-

The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

-

Signaling Pathway Analysis

The inhibitory effect of this compound on EGFR blocks downstream signaling cascades that are crucial for tumor growth and survival. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Signaling Pathway Diagram:

Caption: Inhibition of EGFR by this compound blocks MAPK and PI3K/Akt signaling pathways.

Conclusion

This compound is a highly potent, irreversible inhibitor of EGFR that demonstrates its anti-cancer potential by covalently binding to the kinase's active site. This mechanism leads to the sustained blockade of critical downstream signaling pathways involved in cell proliferation and survival. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for researchers and professionals in the field of drug development. Further investigation into its broader kinase selectivity and in vivo efficacy will continue to delineate the full therapeutic potential of this compound.

References

PF-6422899: A Technical Profile of an Irreversible EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-6422899 is a notable irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology drug development. This technical guide provides a comprehensive overview of its target profile, mechanism of action, and the methodologies relevant to its characterization. While specific quantitative data on the broader selectivity of this compound is not extensively available in the public domain, this document synthesizes the current understanding of its primary target and the experimental frameworks used to evaluate such compounds.

Core Target Profile

This compound has been identified as a potent and irreversible inhibitor of EGFR kinase activity. It is understood to selectively bind to EGFR at nanomolar concentrations, leading to the inactivation of the receptor's signaling functions.

Mechanism of Action

The primary mechanism of action for this compound involves the formation of a covalent bond with a specific cysteine residue (Cys797) located within the ATP-binding pocket of the EGFR kinase domain. This irreversible binding prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This covalent interaction is a hallmark of its design as a targeted inhibitor.

Quantitative Data Summary

Despite extensive searches, specific public domain data regarding the IC50 and Ki values for this compound against a comprehensive panel of kinases (kinome scan) is not available. The table below is structured to accommodate such data, should it become publicly accessible.

| Target | IC50 (nM) | Ki (nM) | Assay Type | Reference |

| EGFR | Data Not Available | Data Not Available | Biochemical/Cell-based | - |

| SOAT1 | Data Not Available | Data Not Available | Biochemical/Cell-based | - |

| Other Kinases | Data Not Available | Data Not Available | Biochemical | - |

Signaling Pathway

This compound's inhibition of EGFR directly impacts several critical downstream signaling cascades that are central to cell proliferation, survival, and differentiation. The diagram below illustrates the canonical EGFR signaling pathway that is disrupted by this inhibitor.

An In-Depth Technical Guide to PF-6422899: A Potent Irreversible EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of PF-6422899, a significant molecule in the landscape of cancer research. As an irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), this compound holds promise for therapeutic applications and serves as a valuable tool for studying EGFR-driven signaling pathways. This document details its chemical characteristics, mechanism of action, and provides standardized protocols for its evaluation.

Core Chemical Identity and Properties

This compound is a small molecule designed to covalently bind to the ATP binding pocket of EGFR. This irreversible inhibition offers a durable and potent blockade of the receptor's kinase activity.

| Property | Value |

| Molecular Formula | C₂₀H₁₄ClFN₄O₂ |

| Molecular Weight | 396.8 g/mol |

| CAS Number | 1621002-23-0 |

| IUPAC Name | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-(morpholin-4-yl)propoxy)quinazolin-4-amine |

| SMILES String | COc1cc(OCCCN2CCOCC2)c(cc1F)Nc1nccc2c1ncnc2Cl |

Mechanism of Action: Irreversible EGFR Inhibition

This compound functions as an irreversible inhibitor of EGFR kinase activity. Its mechanism involves the formation of a covalent bond with a specific cysteine residue (Cys797) within the ATP-binding site of the EGFR protein.[1] This covalent modification permanently inactivates the receptor, thereby blocking the initiation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.

The primary signaling pathways affected by the inhibition of EGFR are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway. By blocking EGFR autophosphorylation, this compound prevents the recruitment and activation of key adaptor proteins and downstream effectors in both of these pathways.

Key Experimental Protocols

To facilitate further research and comparative analysis, this section provides detailed methodologies for essential experiments used to characterize EGFR inhibitors like this compound.

EGFR Kinase Assay (Biochemical)

This assay quantifies the direct inhibitory effect of this compound on EGFR kinase activity. A common method is a continuous-read kinase assay using a fluorescent peptide substrate.

Materials:

-

Recombinant human EGFR kinase domain

-

ATP

-

Fluorescent peptide substrate (e.g., Y12-Sox)

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

-

This compound (serially diluted)

-

384-well microtiter plates

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare a 10X stock of the EGFR enzyme in kinase reaction buffer.

-

In a 384-well plate, pre-incubate 5 µL of the EGFR enzyme with 0.5 µL of serially diluted this compound (in 50% DMSO) for 30 minutes at room temperature.

-

Initiate the kinase reaction by adding 45 µL of a pre-mixed solution containing ATP and the Y12-Sox peptide substrate in kinase reaction buffer.

-

Immediately begin monitoring the increase in fluorescence intensity at appropriate excitation and emission wavelengths (e.g., λex360/λem485) in a plate reader. Readings should be taken at regular intervals for 30-120 minutes.[2]

-

Determine the initial reaction velocity from the linear portion of the fluorescence versus time plot.

-

Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay

This assay assesses the cytostatic or cytotoxic effects of this compound on cancer cell lines that are dependent on EGFR signaling. The Cell Counting Kit-8 (CCK-8) assay is a widely used colorimetric method.

Materials:

-

EGFR-dependent cancer cell line (e.g., A431, NCI-H1975)

-

Complete cell culture medium

-

This compound (serially diluted)

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

After the incubation period, add 10 µL of CCK-8 reagent to each well and incubate for an additional 1-4 hours.[3]

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language, illustrate the mechanism of action and the affected signaling pathways.

References

PF-6422899 and its Role in Targeting EGFR in Cancer Cell Line Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PF-6422899, an irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), for its application in cancer cell line studies. While specific public data on this compound is limited, this document extrapolates from the well-established principles of irreversible EGFR inhibition to offer a comprehensive resource for researchers. The guide covers the mechanism of action, relevant signaling pathways, and detailed experimental protocols, presenting quantitative data in a structured format and utilizing diagrams for enhanced clarity.

Introduction to this compound and Irreversible EGFR Inhibition

This compound is identified as an inhibitor that selectively and irreversibly binds to EGFR. This positions it within a class of targeted cancer therapies designed to overcome resistance to first-generation, reversible EGFR inhibitors. Dysregulation of the EGFR signaling pathway, often due to activating mutations, is a critical driver in the proliferation and survival of various cancer cells. Irreversible inhibitors like this compound form a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to a sustained and potent inhibition of its kinase activity. This mechanism can be particularly effective against certain mutations, such as the T790M "gatekeeper" mutation, which confers resistance to reversible inhibitors.

Mechanism of Action: Covalent Inhibition of EGFR

The interaction of an irreversible inhibitor such as this compound with EGFR is a two-step process:

-

Reversible Binding: The inhibitor initially binds non-covalently to the ATP-binding pocket of the EGFR kinase domain. This binding is driven by hydrophobic and hydrogen bond interactions.

-

Covalent Bond Formation: Following the initial binding, a reactive group on the inhibitor (often an acrylamide moiety) is positioned to react with the thiol group of the Cys797 residue. This forms an irreversible covalent bond, permanently inactivating the enzyme.

This targeted covalent inhibition effectively blocks the downstream signaling cascades that promote tumor growth and survival.

The EGFR Signaling Pathway

Activation of EGFR triggers a complex network of intracellular signaling pathways that regulate key cellular processes, including proliferation, differentiation, and survival. The primary pathways activated by EGFR include the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. Aberrant activation of these pathways is a hallmark of many cancers.

Quantitative Data for EGFR Inhibitors in Cancer Cell Lines

While specific IC50 values for this compound are not widely published, the following table presents representative data for other well-characterized irreversible EGFR inhibitors against various non-small cell lung cancer (NSCLC) cell lines. This data illustrates the potency of such compounds against different EGFR mutation statuses.

| Inhibitor | Cell Line | EGFR Status | IC50 (nM) | Reference |

| Dacomitinib | H3255 | L858R | 0.007 | |

| Dacomitinib | H1975 | L858R + T790M | 12 | |

| Afatinib | PC-9 | del E746-A750 | 0.2 | |

| Afatinib | H1975 | L858R + T790M | 10 | |

| CHMFL-EGFR-26 | H1975 | L858R + T790M | 3.2 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize irreversible EGFR inhibitors like this compound in cancer cell line studies.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay determines the concentration of the inhibitor that reduces cell viability by 50% (IC50).

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., H1975, PC-9) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Measurement:

-

MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance at 570 nm.

-

CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes to stabilize the luminescent signal, and measure luminescence.

-

-

Data Analysis: Normalize the readings to the vehicle control and plot the percentage of viability against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Kinase Assay

This assay directly measures the ability of the inhibitor to block the enzymatic activity of EGFR.

Protocol:

-

Reagents:

-

Recombinant EGFR enzyme (wild-type or mutant)

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA)

-

ATP

-

Peptide substrate (e.g., Poly (Glu, Tyr) 4:1)

-

This compound in DMSO

-

-

Assay Setup: In a 384-well plate, pre-incubate the EGFR enzyme with serial dilutions of this compound for 30 minutes at room temperature.

-

Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and the peptide substrate.

-

Detection: After a set incubation time (e.g., 60 minutes), stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced.

-

Fluorescence-based Assay (e.g., LanthaScreen®): Using a fluorescently labeled substrate and a phosphospecific antibody.

-

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

This technique is used to assess the effect of the inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins.

Protocol:

-

Cell Treatment and Lysis: Treat cancer cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against total EGFR, phospho-EGFR (p-EGFR), total AKT, phospho-AKT (p-AKT), total ERK, and phospho-ERK (p-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

This compound, as an irreversible EGFR inhibitor, represents a promising class of therapeutic agents for cancers driven by EGFR mutations. While detailed studies on this specific compound are not extensively available in the public domain, the established methodologies and principles for characterizing irreversible EGFR inhibitors provide a robust framework for its investigation. The protocols and data presented in this guide serve as a comprehensive resource for researchers to design and execute studies aimed at elucidating the efficacy and mechanism of action of this compound and similar molecules in various cancer cell line models.

In-Depth Technical Guide: The Effects of PF-6422899 on Downstream Signaling Cascades

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-6422899 is a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] By covalently binding to a cysteine residue within the ATP-binding pocket of EGFR, this compound effectively blocks its kinase activity.[1] This inhibition disrupts the downstream signaling cascades that are crucial for cell growth, proliferation, and survival, making this compound a compound of significant interest in cancer research and drug development. This technical guide provides a comprehensive overview of the effects of this compound on the primary downstream signaling pathways: the RAS/MAPK and PI3K/AKT cascades.

Core Mechanism of Action

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. These phosphorylated sites serve as docking platforms for adaptor proteins and enzymes that initiate a cascade of downstream signaling events. The two major pathways activated by EGFR are:

-

The RAS/MAPK Pathway: Primarily involved in regulating cell proliferation, differentiation, and survival.

-

The PI3K/AKT Pathway: A critical regulator of cell survival, growth, and metabolism.

This compound, as an irreversible EGFR inhibitor, prevents the initial autophosphorylation step, thereby blocking the activation of both the RAS/MAPK and PI3K/AKT pathways.

Effects on Downstream Signaling Pathways

The RAS/MAPK Signaling Pathway

The binding of adaptor proteins like Grb2 to phosphorylated EGFR activates the small GTPase RAS, which in turn initiates a phosphorylation cascade involving RAF, MEK, and finally, the Extracellular signal-Regulated Kinases (ERK1/2). Activated ERK1/2 translocates to the nucleus to regulate gene expression related to cell proliferation.

Expected Quantitative Effects of this compound on the RAS/MAPK Pathway:

| Target Protein | Expected Change upon this compound Treatment | Method of Measurement |

| Phospho-EGFR (p-EGFR) | Decrease | Western Blot |

| Phospho-RAF (p-RAF) | Decrease | Western Blot |

| Phospho-MEK (p-MEK) | Decrease | Western Blot |

| Phospho-ERK1/2 (p-ERK1/2) | Decrease | Western Blot, ELISA |

| Proliferation Marker (e.g., Ki-67) | Decrease | Immunohistochemistry, Flow Cytometry |

The PI3K/AKT Signaling Pathway

Phosphorylated EGFR also recruits and activates Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to generate PIP3, a second messenger that recruits and activates AKT (also known as Protein Kinase B). Activated AKT proceeds to phosphorylate a multitude of downstream targets that promote cell survival and inhibit apoptosis.

Expected Quantitative Effects of this compound on the PI3K/AKT Pathway:

| Target Protein | Expected Change upon this compound Treatment | Method of Measurement |

| Phospho-PI3K (p-PI3K) | Decrease | Western Blot, Kinase Assay |

| Phospho-AKT (p-AKT) | Decrease | Western Blot, ELISA |

| Phospho-mTOR (p-mTOR) | Decrease | Western Blot |

| Cleaved Caspase-3 | Increase | Western Blot, Flow Cytometry |

| Annexin V Staining | Increase | Flow Cytometry |

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the effects of this compound on downstream signaling cascades.

Cell Viability Assay (MTT/MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, H1975) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).

-

MTT/MTS Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis

Objective: To quantify the changes in the phosphorylation status of key proteins in the EGFR signaling pathway.

Methodology:

-

Cell Lysis: Treat cells with this compound at various concentrations for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total and phosphorylated forms of EGFR, ERK, and AKT.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To assess the induction of apoptosis by this compound.

Methodology:

-

Cell Treatment: Treat cells with this compound at different concentrations for 24-48 hours.

-

Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Visualizations

EGFR Signaling Pathway Inhibition by this compound

References

Lack of Publicly Available Data on PF-6422899 in Non-Small Cell Lung Cancer

A comprehensive search for preliminary studies, quantitative data, experimental protocols, and signaling pathway information on the compound PF-6422899 in the context of non-small cell lung cancer (NSCLC) has yielded no specific results. At present, there is no publicly available scientific literature, clinical trial data, or other research documentation detailing the investigation of this compound for this indication.

Efforts to locate information on the mechanism of action, preclinical or clinical efficacy, and the molecular pathways affected by this compound in NSCLC were unsuccessful. The search included various databases and public registries for scientific publications and clinical trials.

The inquiry did retrieve general information on therapeutic strategies and signaling pathways commonly implicated in NSCLC, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. Additionally, information on other investigational drugs developed by Pfizer for oncology indications was found, but none of these resources mentioned this compound.

Due to the absence of any specific data on this compound in NSCLC, it is not possible to provide the requested in-depth technical guide, including structured data tables, detailed experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals interested in this specific compound are advised to monitor for future publications or presentations at major oncology conferences, or to consult proprietary databases if available. Should information on this compound in NSCLC become publicly accessible, a detailed analysis as per the original request can be conducted.

Methodological & Application

Application Note: Determination of Trametinib Potency Using a Cell-Based Proliferation Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trametinib (GSK1120212) is a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1][2] MEK1 and MEK2 are dual-specificity threonine/tyrosine kinases that are key components of the RAS/RAF/MEK/ERK signaling pathway.[3][4] This pathway regulates critical cellular processes including proliferation, differentiation, and survival.[5][6] In many cancers, mutations in genes such as BRAF or RAS lead to constitutive activation of the MAPK pathway, promoting uncontrolled cell growth.[3][6] Trametinib inhibits the kinase activity of MEK1/2, thereby blocking the downstream phosphorylation of ERK1/2 and inhibiting tumor cell proliferation.[7][8] This application note provides a detailed protocol for determining the potency of Trametinib in a cell-based proliferation assay using a cancer cell line with a known BRAF mutation.

Signaling Pathway

The diagram below illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the mechanism of action for Trametinib. Growth factor binding to a receptor tyrosine kinase (RTK) activates RAS, which in turn recruits and activates RAF kinases. RAF then phosphorylates and activates MEK1 and MEK2. Activated MEK subsequently phosphorylates and activates ERK1 and ERK2, which can then translocate to the nucleus to regulate gene expression, leading to cell proliferation and survival. Trametinib exerts its inhibitory effect by binding to and inhibiting the activity of MEK1/2.

Experimental Workflow

The following diagram outlines the major steps for determining the potency of Trametinib using a cell-based proliferation assay. The workflow begins with seeding a suitable cancer cell line, followed by treatment with a serial dilution of Trametinib. After a defined incubation period, cell viability is assessed using a colorimetric or fluorometric reagent, and the data is analyzed to determine the half-maximal inhibitory concentration (IC50).

Quantitative Data Summary

The potency of Trametinib has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the genetic background of the cell line, particularly the presence of BRAF or RAS mutations.

| Cell Line | Cancer Type | BRAF/RAS Status | Trametinib IC50 (nM) | Reference |

| HT-29 | Colorectal Cancer | BRAF V600E | 0.48 | [2] |

| COLO205 | Colorectal Cancer | BRAF V600E | 0.52 | [2] |

| BON1 | Neuroendocrine Tumor | - | 0.44 | [9] |

| QGP-1 | Neuroendocrine Tumor | - | 6.36 | [9] |

| NCI-H727 | Neuroendocrine Tumor | - | 84.12 | [9] |

| HUVEC | Endothelial Cells | Wild-Type | 1.3 | [10] |

Note: IC50 values are dependent on the specific assay conditions, including cell density and incubation time. The values presented here are for comparative purposes.

Experimental Protocols

Materials and Reagents

-

Cell Line: A human cancer cell line with a known BRAF V600E mutation (e.g., HT-29, COLO205).

-

Cell Culture Medium: Recommended medium for the chosen cell line (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Trametinib: Supplied as a lyophilized powder.[8]

-

Dimethyl Sulfoxide (DMSO): For dissolving Trametinib.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Trypsin-EDTA: For cell detachment.

-

96-well clear-bottom cell culture plates.

-

Cell Viability Reagent: e.g., MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or Resazurin-based assay kit.

-

Multichannel pipette.

-

Plate reader capable of measuring absorbance or fluorescence.

Protocol

1. Preparation of Trametinib Stock Solution: a. Reconstitute the lyophilized Trametinib powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).[8] b. Aliquot the stock solution and store at -20°C to avoid repeated freeze-thaw cycles.[8]

2. Cell Seeding: a. Culture the selected cancer cell line in T-75 flasks until they reach 70-80% confluency. b. Wash the cells with PBS and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and perform a cell count. e. Dilute the cell suspension to the desired seeding density (e.g., 3,000-5,000 cells per well). f. Seed 100 µL of the cell suspension into each well of a 96-well plate. g. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

3. Trametinib Treatment: a. Prepare a serial dilution of Trametinib in cell culture medium from the stock solution. A common concentration range to test is 0.1 nM to 1 µM.[11] b. Include a vehicle control (medium with the same concentration of DMSO used for the highest Trametinib concentration) and a no-cell control (medium only). c. After the 24-hour incubation, carefully remove the medium from the wells. d. Add 100 µL of the prepared Trametinib dilutions and controls to the respective wells. e. Incubate the plate for 72 hours at 37°C and 5% CO2.

4. Cell Viability Assay (MTS Assay Example): a. After the 72-hour incubation, add 20 µL of the MTS reagent to each well. b. Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for the specific cell line. c. Measure the absorbance at 490 nm using a microplate reader.

5. Data Analysis: a. Subtract the background absorbance (no-cell control) from all other readings. b. Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control (100% viability). c. Plot the percentage of cell viability against the logarithm of the Trametinib concentration. d. Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the dose-response curve and determine the IC50 value. The IC50 is the concentration of Trametinib that causes a 50% reduction in cell viability.

Conclusion

This application note provides a comprehensive guide for determining the potency of the MEK inhibitor Trametinib using a cell-based proliferation assay. The provided protocols and diagrams offer a framework for researchers to reliably assess the in vitro efficacy of this and other similar targeted therapies. Accurate determination of potency is a critical step in the drug development process, enabling the characterization and comparison of potential therapeutic agents.

References

- 1. rndsystems.com [rndsystems.com]

- 2. selleckchem.com [selleckchem.com]

- 3. dermnetnz.org [dermnetnz.org]

- 4. trametinib - My Cancer Genome [mycancergenome.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trametinib | Cell Signaling Technology [cellsignal.com]

- 9. mdpi.com [mdpi.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for In Vivo Studies with PF-6422899

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are intended as a general guide for the in vivo use of the MET inhibitor, PF-6422899. Specific dosages and administration details for this compound in in vivo studies are not extensively available in the public domain. Therefore, it is imperative for researchers to perform their own dose-finding and tolerability studies for their specific animal model and experimental setup. The information provided here is based on general knowledge of in vivo studies with small molecule kinase inhibitors and publicly available information on MET inhibitors.

Introduction to this compound

This compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. The MET signaling pathway plays a crucial role in cell proliferation, survival, and migration. Dysregulation of this pathway is implicated in the development and progression of various cancers, making MET an attractive target for therapeutic intervention. In vivo studies are essential to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound in a physiological context.

In Vivo Study Design Considerations

Prior to initiating in vivo efficacy studies, it is critical to conduct preliminary studies to determine the optimal dose, administration route, and formulation of this compound.

2.1. Formulation and Vehicle Selection

The choice of vehicle for in vivo administration is critical for ensuring the solubility and stability of this compound. Based on common practices for similar small molecule inhibitors, a typical formulation may consist of a mixture of solvents and surfactants.

Table 1: Example Vehicle Formulations for In Vivo Administration

| Component | Percentage (%) | Notes |

| Option 1: Oral Gavage | ||

| 0.5% Carboxymethylcellulose (CMC)-Na | 100% | Suitable for creating a homogeneous suspension for oral administration. |

| Option 2: Intraperitoneal/Intravenous Injection | ||

| DMSO | 5-10% | Should be used at the lowest effective concentration due to potential toxicity. |

| PEG300 | 30-40% | A commonly used solubilizing agent. |

| Tween 80 | 5% | A surfactant to improve solubility and stability. |

| Saline or PBS | 45-60% | Used to bring the formulation to the final volume. |

Note: The final formulation should be a clear solution or a uniform suspension. It is recommended to perform a small-scale formulation test before preparing a large batch.

2.2. Dose Determination

A dose-escalation study is recommended to determine the maximum tolerated dose (MTD) and to identify a dose range for efficacy studies. This typically involves administering increasing doses of this compound to small groups of animals and monitoring for signs of toxicity.

2.3. Administration Route

The choice of administration route depends on the experimental goals and the pharmacokinetic properties of the compound. Common routes for in vivo studies include:

-

Oral (p.o.): Gavage is a common method for oral administration.

-

Intraperitoneal (i.p.): Injection into the peritoneal cavity.

-

Intravenous (i.v.): Injection directly into a vein.

-

Subcutaneous (s.c.): Injection into the space beneath the skin.

Experimental Protocols

The following are example protocols for in vivo studies. These should be adapted based on the specific research question, animal model, and institutional guidelines.

3.1. General Animal Husbandry

All animal experiments must be conducted in accordance with the guidelines and regulations of the institutional animal care and use committee (IACUC). Animals should be housed in a controlled environment with regulated temperature, humidity, and light-dark cycles. They should have access to food and water ad libitum.

3.2. Xenograft Tumor Model Protocol

This protocol describes the establishment of a subcutaneous xenograft model, a common model for evaluating the anti-tumor efficacy of cancer therapeutics.

Table 2: Xenograft Tumor Model Experimental Protocol

| Step | Procedure |

| 1. Cell Culture | Culture the desired cancer cell line (e.g., a MET-amplified cell line) under standard conditions. |

| 2. Cell Preparation | Harvest cells during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend them in a suitable medium (e.g., PBS or Matrigel) at the desired concentration. |

| 3. Tumor Implantation | Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice). |

| 4. Tumor Growth Monitoring | Monitor tumor growth by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2. |

| 5. Randomization | Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups. |

| 6. Drug Administration | Administer this compound or vehicle control to the respective groups according to the predetermined dose, schedule, and route of administration. |

| 7. Efficacy Evaluation | Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). |

Signaling Pathway and Experimental Workflow

4.1. MET Signaling Pathway

The following diagram illustrates the simplified MET signaling pathway that is targeted by this compound.

Caption: Simplified MET signaling pathway and the inhibitory action of this compound.

4.2. In Vivo Efficacy Study Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study.

Caption: A typical experimental workflow for an in vivo xenograft study.

Data Presentation

All quantitative data from in vivo studies should be summarized in a clear and structured format.

Table 3: Example Data Summary Table for In Vivo Efficacy Study

| Treatment Group | N | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day X) | Mean Body Weight (g) ± SEM (Day X) | Tumor Growth Inhibition (%) |

| Vehicle Control | 10 | Daily, p.o. | N/A | ||

| This compound (X mg/kg) | 10 | Daily, p.o. | |||

| This compound (Y mg/kg) | 10 | Daily, p.o. | |||

| Positive Control | 10 | As per protocol |

Note: This table should be populated with the actual data obtained from the study. "X" and "Y" represent different dose levels of this compound.

Application Notes and Protocols for Solubilizing PF-6422899 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the solubilization of PF-6422899, an irreversible epidermal growth factor receptor (EGFR) kinase inhibitor, for use in in vitro cell culture experiments. Proper preparation of stock solutions is critical for accurate and reproducible experimental results. These guidelines outline the necessary materials, step-by-step procedures, and storage conditions to ensure the stability and efficacy of this compound in your research.

Introduction to this compound

This compound is a potent and specific irreversible inhibitor of EGFR kinase activity. It functions by covalently binding to the cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to the inhibition of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival. Due to its hydrophobic nature, this compound requires a specific solubilization procedure to ensure its bioavailability in cell culture media.

Physicochemical and Solubility Data

A summary of the key physicochemical properties and solubility of this compound is presented in Table 1. This data is essential for the accurate preparation of stock solutions.

| Property | Value | Source |

| Molecular Weight | 396.8 g/mol | [1] |

| Appearance | White to beige powder | |

| Solubility in DMSO | 5 mg/mL (clear solution with warming) | |

| Solubility in Ethanol | Information not readily available | |

| Solubility in PBS | Low to negligible |

Table 1: Physicochemical and Solubility Data for this compound

Experimental Protocols

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Water bath or heat block set to 37°C (optional)

-

Sterile cell culture medium

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common concentration for in vitro studies.

-

Calculate the required mass of this compound:

-

Molecular Weight (MW) = 396.8 g/mol

-

To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

-

Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

-

Mass (g) = 0.010 mol/L x 0.001 L x 396.8 g/mol = 0.003968 g

-

Mass (mg) = 3.968 mg

-

-

Weighing the compound:

-

Carefully weigh out approximately 3.97 mg of this compound powder and place it in a sterile microcentrifuge tube.

-

-

Solubilization:

-

Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

-

Vortex the solution vigorously for 1-2 minutes to aid dissolution.

-

If the solution is not completely clear, warm it in a 37°C water bath or heat block for 5-10 minutes. Vortex again until the solution is clear.

-

-

Sterilization (Optional):

-

If required, the DMSO stock solution can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.

-

-

Storage:

-

Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years). Avoid repeated freeze-thaw cycles.

-

Preparation of Working Solutions in Cell Culture Medium

-

Thaw the stock solution:

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

-

Dilution:

-

Dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

It is crucial to add the DMSO stock solution to the medium and mix immediately to prevent precipitation of the compound. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity.

-

Visualizations

Experimental Workflow

Caption: Workflow for preparing this compound stock and working solutions.

This compound Mechanism of Action: EGFR Signaling Pathway Inhibition

References

Application Notes and Protocols for Activity-Based Protein Profiling with PF-6422899

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-6422899 is a potent, irreversible, activity-based probe designed for the study of kinase signaling pathways. It functions by covalently modifying a cysteine residue within the ATP-binding pocket of its target kinases, primarily the Epidermal Growth Factor Receptor (EGFR).[1] This covalent binding mechanism makes this compound an invaluable tool for activity-based protein profiling (ABPP), a powerful chemoproteomic strategy used to identify and quantify the active portion of a proteome.

These application notes provide detailed protocols for the use of this compound in conjunction with the Phosphonate handle for Identification of Drug-target engagement (PhosID-ABPP) methodology. This technique allows for the sensitive and site-specific identification of both on-target and off-target interactions of covalent inhibitors within a complex biological system.

Data Presentation

Recent studies utilizing a dual-probe ABPP approach have elucidated the target profile of this compound (referred to in some literature as PF899) in intact human cell lines.[2][3] While specific IC50 values for this compound are not consistently reported in the primary literature, the following tables summarize the key on- and off-target proteins identified and provide a qualitative and semi-quantitative overview of its binding characteristics.

Table 1: On-Target Profile of this compound

| Target Protein | Gene Name | Target Site | Binding Characteristics |

| Epidermal Growth Factor Receptor | EGFR | Cys797 | Strong, covalent binding to the active site cysteine.[1][4] |

| Receptor Tyrosine-Protein Kinase ErbB-2 | ERBB2 | Cys805 | Higher labeling intensity observed compared to other probes, suggesting strong engagement.[2][3] |

Table 2: Identified Off-Target Profile of this compound

| Off-Target Protein | Gene Name | Target Site | Binding Characteristics |

| Dipeptidyl Peptidase 1 | CTSC | Catalytic Cysteine | Specific binding observed, potentially disrupting enzymatic activity.[2] |

| tRNA-dihydrouridine Synthase 2 | DUS2 | Catalytic Cysteine | Specific binding observed, potentially disrupting enzymatic activity.[2] |

| GMP Synthase [glutamine-hydrolyzing] | GMPS | Catalytic Cysteine | Specific binding observed, potentially disrupting enzymatic activity.[2][4] |

Signaling Pathway

This compound primarily targets the EGFR/ERBB2 signaling pathway, a critical regulator of cell proliferation, survival, and differentiation. The following diagram illustrates the key components of this pathway.

Caption: EGFR/ERBB2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following protocols are based on the PhosID-ABPP methodology for the analysis of this compound target engagement in intact cells.

Experimental Workflow

References

Application Notes and Protocols: Mass Spectrometry Analysis of PF-6422899 Covalent Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-6422899 is a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue (Cys797) within the ATP-binding pocket of EGFR. This irreversible inhibition effectively blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling cascade is a hallmark of various cancers, making it a prime target for therapeutic intervention.

Mass spectrometry is an indispensable tool for characterizing the covalent modification of proteins by inhibitors like this compound.[3] It allows for the precise determination of the covalent adduct's mass, confirmation of the binding stoichiometry, and identification of the specific amino acid residue modified. This information is crucial for validating the mechanism of action, assessing inhibitor potency and selectivity, and understanding potential mechanisms of drug resistance.

These application notes provide detailed protocols for the mass spectrometry analysis of this compound's covalent modification of EGFR, including both intact protein analysis and peptide mapping experiments.

Data Presentation

Quantitative Analysis of this compound Covalent Modification of EGFR

The following tables summarize representative quantitative data obtained from mass spectrometry analysis of EGFR covalently modified by an inhibitor analogous to this compound. This data is provided as an example of the types of results that can be obtained using the protocols described herein.

Table 1: Intact Protein Mass Analysis of EGFR Modification

| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Percent Modification (%) | Stoichiometry (Inhibitor:Protein) |

| Unmodified EGFR | 134,297 | 134,297.5 | - | 0 | 0:1 |

| EGFR + this compound | 134,788 | 134,788.2 | +490.7 | >95 | 1:1 |

Note: The expected mass of the this compound-EGFR adduct is calculated by adding the molecular weight of this compound to the molecular weight of EGFR. The observed mass shift confirms the covalent binding.

Table 2: Peptide Mapping Analysis - Identification of the Covalently Modified Peptide

| Peptide Sequence | Expected Mass (Da) | Observed Mass (Da) | Modification | Modification Site |

| …ELVEPLTPSGEAPNQALLRILKETEFKKIKVLGSGAFGTVYK… | 4875.5 | 4875.5 | Unmodified | - |

| …ELVEPLTPSGEAPNQALLRILKETEFKKIKVLGSGAFGTVYK… | 5366.2 | 5366.2 | + this compound | Cys797 |

Note: The observed mass of the modified peptide corresponds to the mass of the unmodified peptide plus the mass of this compound.

Experimental Protocols

I. Intact Protein Mass Spectrometry Analysis

This protocol is designed to confirm the covalent binding of this compound to EGFR and to determine the stoichiometry of the modification.[3][4]

A. Sample Preparation:

-

Incubation: Incubate recombinant human EGFR protein (e.g., 1 µM) with a 5-fold molar excess of this compound in a suitable reaction buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM TCEP) for 2 hours at room temperature. A DMSO control (EGFR with DMSO vehicle only) should be run in parallel.

-

Desalting: Remove excess inhibitor and non-volatile salts using a desalting column (e.g., C4 ZipTip) according to the manufacturer's protocol. Elute the protein in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

B. Mass Spectrometry Analysis:

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.

-

LC Separation:

-

Column: C4 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to elute the protein (e.g., 5-95% B over 10 minutes).

-

Flow Rate: 0.3 mL/min.

-

-

MS Data Acquisition:

-

Acquire data in positive ion mode.

-

Scan range: m/z 500-4000.

-

Deconvolute the resulting multi-charge spectrum to obtain the intact protein mass.

-

C. Data Analysis:

-

Compare the deconvoluted mass of the this compound-treated EGFR with the DMSO control.

-

A mass shift corresponding to the molecular weight of this compound confirms covalent binding.

-

The relative intensities of the unmodified and modified protein peaks can be used to estimate the percentage of modification and the binding stoichiometry.[4]

II. Peptide Mapping Mass Spectrometry Analysis

This protocol is used to identify the specific amino acid residue modified by this compound.

A. Sample Preparation:

-

Incubation and Alkylation:

-

Incubate EGFR with this compound as described in the intact protein analysis protocol.

-

Denature the protein by adding urea to a final concentration of 8 M.

-

Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

-

Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. This step is crucial to prevent disulfide bond scrambling and to differentiate the covalently modified cysteine from other cysteines.

-

-

Digestion:

-

Dilute the sample with a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) to reduce the urea concentration to less than 2 M.

-

Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

-

-

Peptide Cleanup:

-

Acidify the reaction with formic acid to a final concentration of 1% to stop the digestion.

-

Desalt the resulting peptides using a C18 ZipTip or equivalent solid-phase extraction method.

-

B. Mass Spectrometry Analysis:

-

Instrumentation: Use a high-resolution tandem mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a nano-LC system.

-

LC Separation:

-

Column: C18 reversed-phase nano-column (e.g., 75 µm x 15 cm, 1.9 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A shallow gradient suitable for separating a complex peptide mixture (e.g., 2-40% B over 60 minutes).

-

Flow Rate: 300 nL/min.

-

-

MS/MS Data Acquisition:

-

Acquire data in a data-dependent acquisition (DDA) mode.

-

Select the most intense precursor ions for fragmentation (e.g., by collision-induced dissociation - CID or higher-energy collisional dissociation - HCD).

-

C. Data Analysis:

-

Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to identify the peptides from the MS/MS data.

-

Search the data against a protein database containing the EGFR sequence, specifying iodoacetamide modification of cysteine as a fixed modification and the mass of this compound as a variable modification on cysteine.

-

The identification of a peptide with a mass shift corresponding to this compound will pinpoint the exact site of covalent modification.

Mandatory Visualizations

Caption: Workflow for Intact Protein Mass Spectrometry Analysis.

Caption: Workflow for Peptide Mapping Mass Spectrometry Analysis.

Caption: Simplified EGFR Signaling Pathway and Inhibition by this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing PLK4 Inhibitors in CRISPR-Edited Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for the formation of centrosomes and, consequently, for proper mitotic spindle assembly and cell division.[1][2][3] Dysregulation of PLK4 activity, often observed as overexpression in various cancers, can lead to centrosome amplification, chromosomal instability, and aneuploidy, which are hallmarks of tumorigenesis.[1][3][4] This has positioned PLK4 as a promising therapeutic target for cancer treatment.

This document provides detailed application notes and protocols for the use of Polo-like kinase 4 (PLK4) inhibitors in CRISPR-edited cell lines. While the specific compound "PF-06422899" is not extensively documented in publicly available literature, this guide will utilize the well-characterized and clinically evaluated PLK4 inhibitor, CFI-400945 , as a representative compound to illustrate the principles and methodologies.[5][6][7][8] The protocols and concepts described herein are broadly applicable to other selective PLK4 inhibitors.

CRISPR-Cas9 gene-editing technology provides a powerful tool to create precisely defined cell lines, such as gene knockouts or knock-ins, which are invaluable for target validation and mechanistic studies of novel therapeutic agents.[9][10][11] By using CRISPR-edited cells, researchers can confirm the on-target effects of a drug, investigate synthetic lethal interactions, and elucidate the cellular pathways affected by drug treatment.

Mechanism of Action of PLK4 Inhibitors

CFI-400945 is a potent and selective, ATP-competitive inhibitor of PLK4.[7][12] The primary mechanism of action of PLK4 inhibitors involves the disruption of centriole duplication.[1][3] The cellular consequences of PLK4 inhibition are dose-dependent:

-

Partial Inhibition (Low Concentrations): Partial inhibition of PLK4 can lead to the formation of multiple procentrioles around the mother centriole, resulting in centrosome amplification .[1] This can cause multipolar spindle formation during mitosis, leading to chromosomal missegregation and cell death.[13]

-

Complete Inhibition (High Concentrations): Complete inhibition of PLK4 activity blocks new centriole formation, leading to a gradual loss of centrosomes in subsequent cell generations.[1][9] The absence of centrosomes can trigger a p53-dependent cell cycle arrest or apoptosis.[9][14][15]

Inhibition of PLK4 has been shown to induce various downstream effects in cancer cells, including:

-

Mitotic Defects: Disruption of the mitotic machinery, leading to errors in chromosome segregation.[5]

-

Polyploidy: An increase in the number of chromosome sets, often resulting from failed cytokinesis.[5][6]

-

Apoptosis: Programmed cell death triggered by mitotic catastrophe or cell cycle arrest.[5][6][16]

-

Senescence: A state of irreversible cell cycle arrest.[6][17]

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the PLK4 signaling pathway and a typical experimental workflow for testing PLK4 inhibitors in CRISPR-edited cell lines.

Caption: PLK4 Signaling in Centriole Duplication and Effects of Inhibition.

Caption: Workflow for Testing PLK4 Inhibitors in CRISPR-Edited Cells.

Data Presentation: Quantitative Analysis of CFI-400945 Effects

The following tables summarize expected quantitative data from experiments using CFI-400945 on wild-type (WT) and CRISPR-edited cancer cell lines.

Table 1: Cell Viability (IC50) of CFI-400945 in Various Cell Lines

| Cell Line | Genotype | IC50 (nM) after 72h |

|---|---|---|

| Cancer Line A | WT | 50 |

| Cancer Line A | PLK4 KO | > 10,000 |

| Cancer Line B | TP53 WT | 75 |

| Cancer Line B | TP53 KO | 250 |

| Cancer Line C | TRIM37 low | 100 |

| Cancer Line C | TRIM37 high | 30 |

Table 2: Cell Cycle Analysis of Cancer Line A (WT) Treated with CFI-400945 for 48h

| Treatment | % G1 Phase | % S Phase | % G2/M Phase | % Polyploidy (>4N) |

|---|---|---|---|---|

| DMSO (Control) | 45 | 30 | 25 | < 2 |

| CFI-400945 (25 nM) | 20 | 15 | 60 | 5 |

| CFI-400945 (100 nM) | 15 | 10 | 55 | 20 |

Table 3: Apoptosis Induction in Cancer Line B (WT vs. TP53 KO) after 72h Treatment

| Treatment | % Apoptotic Cells (WT) | % Apoptotic Cells (TP53 KO) |

|---|---|---|

| DMSO (Control) | 3 | 2 |

| CFI-400945 (100 nM) | 40 | 15 |

Experimental Protocols

Protocol 1: Generation of a PLK4 Knockout Cell Line using CRISPR-Cas9

This protocol describes the generation of a PLK4 knockout (KO) cell line from a parental cancer cell line (e.g., A431, RPE-1).[11][18]

Materials:

-

Parental cell line

-

Lentiviral vectors for Cas9 and PLK4-targeting gRNA (e.g., from a commercial supplier)

-

Transfection reagent or electroporation system

-

Puromycin or other selection antibiotic

-

96-well plates for single-cell cloning

-

Reagents for genomic DNA extraction, PCR, and Sanger sequencing

-

Antibodies for Western blotting (PLK4, loading control)

Methodology:

-

gRNA Design: Design and clone two gRNAs targeting an early exon of the PLK4 gene to increase the likelihood of a frameshift mutation.

-

Transduction/Transfection:

-

Plate parental cells to be 70-80% confluent on the day of transduction.

-

Transduce cells with lentivirus co-expressing Cas9 and the PLK4-targeting gRNA. Include a selectable marker like puromycin resistance.

-

-

Selection:

-

48 hours post-transduction, begin selection with the appropriate concentration of puromycin.

-

Maintain selection until all non-transduced control cells have died.

-

-

Single-Cell Cloning:

-

Generate single-cell-derived colonies by plating the selected cells at a very low density (e.g., 0.5 cells/well) in 96-well plates.

-

Allow colonies to grow for 2-3 weeks.

-

-

Screening and Validation:

-

Expand individual clones.

-

Genomic DNA Analysis: Extract genomic DNA, PCR amplify the targeted region of the PLK4 gene, and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

-

Western Blot Analysis: Confirm the absence of PLK4 protein expression in candidate KO clones by Western blotting.

-

Protocol 2: Cell Viability Assay

This protocol measures the effect of CFI-400945 on the viability of WT and CRISPR-edited cell lines.[12][16]

Materials:

-

WT and CRISPR-edited cell lines

-

CFI-400945 (dissolved in DMSO)

-

96-well plates

-

Cell culture medium

-

Resazurin-based reagent (e.g., alamarBlue) or luminescence-based reagent (e.g., CellTiter-Glo)

-

Plate reader

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

-

Drug Treatment:

-

Prepare a serial dilution of CFI-400945 in cell culture medium.

-

Add the drug dilutions to the cells. Include a DMSO-only control.

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.

-

Viability Measurement:

-

Add the viability reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours.

-

Measure fluorescence or luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the readings to the DMSO control.

-

Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing changes in cell cycle distribution and detecting polyploidy following treatment with a PLK4 inhibitor.[5][16]

Materials:

-

WT and CRISPR-edited cell lines

-

CFI-400945

-

6-well plates

-

PBS, Trypsin

-

Cold 70% ethanol

-

Propidium Iodide (PI)/RNase staining buffer

-

Flow cytometer

Methodology:

-

Cell Treatment: Seed cells in 6-well plates. The next day, treat with CFI-400945 at various concentrations or a DMSO control for 48 hours.

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

Wash with PBS and centrifuge.

-

-

Fixation:

-

Resuspend the cell pellet in 100 µL of PBS.

-

While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at 4°C for at least 30 minutes.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI/RNase staining buffer and incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in G1, S, and G2/M phases, as well as the population of cells with >4N DNA content (polyploidy).

-

Protocol 4: Immunofluorescence for Centrosome Analysis

This protocol allows for the visualization and quantification of centrosomes in cells treated with a PLK4 inhibitor.

Materials:

-

WT and CRISPR-edited cell lines

-

CFI-400945

-

Glass coverslips in a 24-well plate

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against a centrosomal marker (e.g., anti-gamma-tubulin or anti-pericentrin)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Methodology:

-

Cell Seeding and Treatment: Seed cells on glass coverslips. The next day, treat with low and high concentrations of CFI-400945 for 48-72 hours.

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize with 0.5% Triton X-100 for 10 minutes.

-

-

Blocking and Staining:

-

Wash with PBS.

-

Block with 5% BSA for 1 hour.

-

Incubate with the primary antibody (e.g., anti-gamma-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour in the dark.

-

-

Mounting and Imaging:

-

Wash with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Image the cells using a fluorescence microscope.

-

-

Analysis: Quantify the number of centrosomes (gamma-tubulin dots) per cell in at least 100 cells per condition.

Conclusion

The combination of selective PLK4 inhibitors like CFI-400945 and CRISPR-Cas9 gene-editing technology provides a robust platform for modern cancer research and drug development. The use of CRISPR-edited cell lines is critical for validating the on-target activity of these inhibitors and for uncovering the genetic contexts in which they are most effective. The protocols and guidelines presented here offer a framework for researchers to systematically investigate the role of PLK4 in their models of interest and to evaluate the therapeutic potential of targeting this key regulator of cell division.

References

- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Polo-like kinase 4 inhibition produces polyploidy and apoptotic death of lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probe CFI-400945 | Chemical Probes Portal [chemicalprobes.org]

- 8. Polo-like kinase 4 inhibition: a strategy for cancer therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-rad.com [bio-rad.com]

- 11. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]

- 12. selleckchem.com [selleckchem.com]

- 13. biorxiv.org [biorxiv.org]

- 14. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number | eLife [elifesciences.org]

- 15. biorxiv.org [biorxiv.org]

- 16. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for High-Throughput Screening of PF-06422899 (Lorlatinib) Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction